Alizapride vs. Metoclopramide: Quantified Inferiority in Cisplatin-Induced Emesis Control
In a prospective, randomized, double-blind trial of 62 evaluable patients receiving strongly emetic cancer chemotherapy, high-dose alizapride (4 mg/kg x five doses) was directly compared with high-dose metoclopramide (2 mg/kg x five doses). Alizapride demonstrated significantly inferior antiemetic control, with a median of 8 vomiting episodes compared to 3 episodes for metoclopramide (P < 0.001) [1]. The volume of emesis was also substantially higher in the alizapride group (median 360 mL) versus the metoclopramide group (median 100 mL; P < 0.02) [1].
| Evidence Dimension | Antiemetic efficacy in strongly emetic cancer chemotherapy |
|---|---|
| Target Compound Data | Alizapride 4 mg/kg x 5 doses: median 8 vomiting episodes; median 360 mL emesis volume; 72% side effect incidence |
| Comparator Or Baseline | Metoclopramide 2 mg/kg x 5 doses: median 3 vomiting episodes; median 100 mL emesis volume; 57% side effect incidence |
| Quantified Difference | Metoclopramide superior by 5 fewer vomiting episodes (median); 260 mL less emesis volume; 15% lower side effect incidence |
| Conditions | Prospective, randomized, double-blind trial; 62 evaluable patients; strongly emetic cancer chemotherapy |
Why This Matters
This head-to-head evidence definitively establishes that alizapride should not be procured as a substitute for metoclopramide in protocols involving highly emetogenic chemotherapy, as it offers inferior efficacy and a less favorable side effect profile.
- [1] Joss RA, Galeazzi RL, Bischoff AK, Pirovino M, Ryssel HJ, Brunner KW. The antiemetic activity of high-dose alizapride and high-dose metoclopramide in patients receiving cancer chemotherapy: A prospective, randomized, double-blind trial. Clin Pharmacol Ther. 1986 Jun;39(6):619-24. View Source
